molecular formula C19H19BrN4 B3476369 6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine

6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine

Cat. No.: B3476369
M. Wt: 383.3 g/mol
InChI Key: WZACZGDCPUZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine is a quinazoline derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine typically involves the following steps:

    Amination: The attachment of the piperidin-1-yl group to the phenyl ring.

    Coupling: The final coupling of the brominated quinazoline with the aminated phenyl ring.

These reactions often require specific catalysts and solvents to proceed efficiently. Common reagents include bromine for bromination and piperidine for amination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-N-(4-piperidin-1-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4/c20-14-4-9-18-17(12-14)19(22-13-21-18)23-15-5-7-16(8-6-15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZACZGDCPUZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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